molecular formula C13H8ClFO3 B6403956 2-(2-Chloro-5-hydroxyphenyl)-4-fluorobenzoic acid CAS No. 1261933-72-5

2-(2-Chloro-5-hydroxyphenyl)-4-fluorobenzoic acid

Cat. No.: B6403956
CAS No.: 1261933-72-5
M. Wt: 266.65 g/mol
InChI Key: CMXLBJDMQHKVQF-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-hydroxyphenyl)-4-fluorobenzoic acid is an organic compound that features both chloro and fluoro substituents on a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-5-hydroxyphenyl)-4-fluorobenzoic acid typically involves multi-step organic reactions. One common method starts with the chlorination of 2-hydroxybenzoic acid to introduce the chloro group. This is followed by a fluorination step to add the fluoro substituent. The reaction conditions often involve the use of chlorinating agents like thionyl chloride and fluorinating agents such as potassium fluoride under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and solvents that can be easily recycled is also common to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-5-hydroxyphenyl)-4-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The chloro and fluoro substituents can be reduced under specific conditions, although this is less common.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles in the presence of appropriate catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of 2-(2-Chloro-5-oxophenyl)-4-fluorobenzoic acid.

    Reduction: Formation of 2-(2-Hydroxyphenyl)-4-fluorobenzoic acid.

    Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

2-(2-Chloro-5-hydroxyphenyl)-4-fluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique substituents.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Used in the development of new materials with specific properties, such as enhanced thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-5-hydroxyphenyl)-4-fluorobenzoic acid depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The chloro and fluoro substituents can enhance the compound’s binding affinity to its molecular targets, leading to more potent biological effects. The pathways involved often include signal transduction cascades that result in altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-hydroxybenzoic acid
  • 4-Fluorobenzoic acid
  • 2-Chloro-4-fluorobenzoic acid

Uniqueness

2-(2-Chloro-5-hydroxyphenyl)-4-fluorobenzoic acid is unique due to the presence of both chloro and fluoro substituents on the benzoic acid core. This dual substitution can lead to unique chemical properties, such as increased reactivity or stability, compared to compounds with only one substituent. The combination of these substituents can also result in enhanced biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2-chloro-5-hydroxyphenyl)-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO3/c14-12-4-2-8(16)6-11(12)10-5-7(15)1-3-9(10)13(17)18/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXLBJDMQHKVQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C2=C(C=CC(=C2)F)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90690474
Record name 2'-Chloro-5-fluoro-5'-hydroxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261933-72-5
Record name 2'-Chloro-5-fluoro-5'-hydroxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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